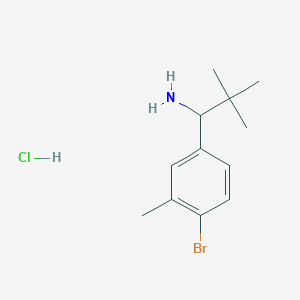

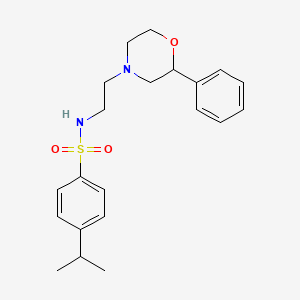

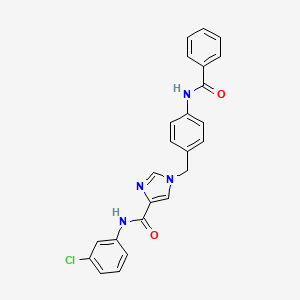

![molecular formula C19H22N2O7S B2884061 (4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 946315-23-7](/img/structure/B2884061.png)

(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N2O7S and its molecular weight is 422.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Agent Synthesis

A study has synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, showcasing their potential as therapeutic agents. The compounds exhibited significant inhibitory effects against both acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's. Additionally, these molecules demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, indicating their potential as broad-spectrum antibiotics. The cytotoxicity of these molecules was evaluated to determine their safety as therapeutic agents (Hussain et al., 2017).

Corrosion Inhibition

Research into the compound's derivatives has also explored its application in corrosion prevention. Specifically, its effectiveness in inhibiting mild steel corrosion in an acidic medium was demonstrated. The study found that these compounds act as mixed-type inhibitors, significantly enhancing mild steel's resistance to acid-induced corrosion, highlighting their potential in industrial applications to prolong the lifespan of metal structures and components (Singaravelu & Bhadusha, 2022).

Fuel Cell Technology

Another study synthesized a novel sulfonic acid-containing benzoxazine monomer for potential use in direct methanol fuel cells as a proton exchange membrane. The membrane exhibited high proton conductivity and very low methanol permeability, suggesting its applicability in enhancing fuel cell efficiency and performance (Yao et al., 2014).

Antimicrobial Activity

Further research into linear synthesis of similar compounds revealed their potential as therapeutic agents through considerable inhibitory activity against the α-glucosidase enzyme. This activity suggests possible applications in treating diseases like diabetes. These compounds were also evaluated for their hemolytic and cytotoxic profiles, indicating their safety and potential efficacy as drugs (Abbasi et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for benzo[d][1,3]dioxol-5-yl and furan-2-yl groups . .

Mode of Action

Based on its structural features, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions may induce conformational changes in the target proteins, altering their function.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately predict the biochemical pathways it affects. Compounds with similar structural features have been reported to influence various cellular processes, including cell cycle progression and apoptosis

Result of Action

Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrest in certain cell lines . It’s important to note that the effects can vary depending on the cell type and environmental conditions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include pH, temperature, and the presence of other biomolecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability and its interaction with targets .

properties

IUPAC Name |

[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O7S/c22-19(17-3-1-10-26-17)20-6-8-21(9-7-20)29(23,24)12-2-11-25-15-4-5-16-18(13-15)28-14-27-16/h1,3-5,10,13H,2,6-9,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKBBFLFNBFUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

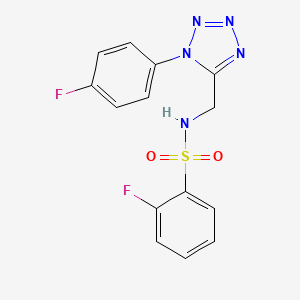

![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

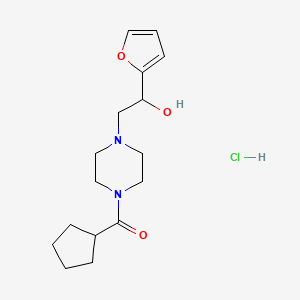

![N-cyclopentyl-3-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2883985.png)

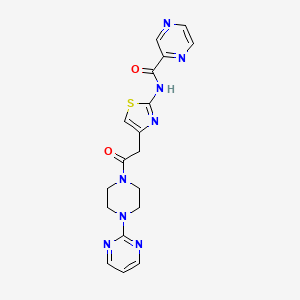

![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)